N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide is a useful research compound. Its molecular formula is C16H22FN3O6S and its molecular weight is 403.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will delve into the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C15H20FN3O6S, with a molecular weight of approximately 389.4 g/mol. The compound features a sulfonyl group, an oxazinan ring, and an oxamide moiety, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C15H20FN3O6S |
Molecular Weight | 389.4 g/mol |
Structure | Contains a sulfonyl group and oxazinan ring |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit significant effects on enzyme inhibition and receptor modulation. For instance, the presence of the fluorophenyl group is known to enhance lipophilicity and improve binding affinity to target sites.
Antimicrobial Activity
Studies have shown that compounds with structural similarities to this compound possess notable antimicrobial properties. For example, a related compound demonstrated effective inhibition against Candida albicans with a minimum inhibitory concentration (MIC) comparable to established antifungal agents like fluconazole .
Enzyme Inhibition
The compound's sulfonamide functionality suggests potential as an inhibitor of various enzymes involved in metabolic pathways. For example, SAR studies indicate that modifications in the oxazinan structure can lead to enhanced inhibition of cholesterol absorption enzymes .
Case Studies
- Cholesterol Absorption Inhibition : A study evaluated the efficacy of structurally similar compounds in reducing serum cholesterol levels in animal models. The results indicated that modifications similar to those found in this compound resulted in significant reductions in liver cholesteryl esters .
- Antifungal Efficacy : In vitro assessments demonstrated that derivatives of the compound exhibited antifungal activity against Candida species. The presence of electronegative substituents like fluorine was linked to improved activity due to increased electron density .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that variations in the functional groups attached to the oxazinan ring significantly influence the biological activity of the compound. Compounds with additional hydroxyl or fluorine groups tend to exhibit enhanced potency against specific targets.
Compound Variation | Observed Activity |
---|---|
Addition of hydroxyl groups | Increased antifungal activity |
Substitution with electronegative atoms (F) | Enhanced enzyme inhibition |
Properties
IUPAC Name |
N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O6S/c17-12-3-5-13(6-4-12)27(24,25)20-8-2-10-26-14(20)11-19-16(23)15(22)18-7-1-9-21/h3-6,14,21H,1-2,7-11H2,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSMKPNTTWADMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCCO)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.